molecular formula C13H14ClN3O4S B12920821 4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide CAS No. 6129-29-9

4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide

Cat. No.: B12920821
CAS No.: 6129-29-9
M. Wt: 343.79 g/mol
InChI Key: DYCBJXYFAHGBEC-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a 2-methoxyethoxy group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 5-(2-methoxyethoxy)pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and complex organic molecules with extended aromatic systems.

Scientific Research Applications

4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.

    Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    4-Chloro-N-(pyrimidin-2-yl)benzenesulfonamide: Lacks the 2-methoxyethoxy group, which may influence its solubility and interaction with biological targets.

    4-Chloro-N-(5-(2-hydroxyethoxy)pyrimidin-2-yl)benzenesulfonamide: The hydroxy group can form additional hydrogen bonds, potentially altering its chemical properties.

Uniqueness

The presence of both the chloro and 2-methoxyethoxy groups in 4-Chloro-N-(5-(2-methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide makes it unique in terms of its chemical reactivity and potential applications. The chloro group provides a site for further functionalization, while the 2-methoxyethoxy group enhances its solubility and bioavailability.

Properties

CAS No.

6129-29-9

Molecular Formula

C13H14ClN3O4S

Molecular Weight

343.79 g/mol

IUPAC Name

4-chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C13H14ClN3O4S/c1-20-6-7-21-11-8-15-13(16-9-11)17-22(18,19)12-4-2-10(14)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,15,16,17)

InChI Key

DYCBJXYFAHGBEC-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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